molecular formula C12H9N B180855 2-Methylnaphthalene-1-carbonitrile CAS No. 20944-85-8

2-Methylnaphthalene-1-carbonitrile

Cat. No. B180855
CAS RN: 20944-85-8
M. Wt: 167.21 g/mol
InChI Key: MSGUYMCVLYTSNE-UHFFFAOYSA-N
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Description

2-Methylnaphthalene-1-carbonitrile is a chemical compound . It is characterized by low volatility, low solubility, and once dissolved, it volatilizes moderately while adsorbing strongly to organic matter . It is used to make other chemicals such as dyes and resins .


Synthesis Analysis

A series of naphthalene derivatives were designed and synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond, respectively . The selective synthesis of 2,6-triad DMN from methylation of 2-MN was investigated over pure MCM-41, Cu/MCM-41, Zr/MCM-41, Zu/Zr/MCM-41 .


Molecular Structure Analysis

The molecular weight of this compound is 167.21 . The InChI code is 1S/C12H9N/c1-9-6-7-10-4-2-3-5-11 (10)12 (9)8-13/h2-7H,1H3 .


Chemical Reactions Analysis

The atmospheric oxidation mechanism of 2-methylnaphthalene initiated by OH radicals is investigated . Some photoadducts formed between 2-methyl-, 1-methyl- and 2,6-dimethyl-naphthalenes and acrylonitrile are described .


Physical And Chemical Properties Analysis

This compound has a melting point of 85-87°C . It is soluble in benzene, alcohol, ether, acetone .

Scientific Research Applications

Adsorption and Dye Removal

2-Methylnaphthalene-1-carbonitrile may have potential applications in adsorption techniques used for removing pollutants, especially non-biodegradable dyes, from water. Studies have indicated the significance of adsorbents like activated carbon for color removal from industrial wastewater, such as from textile, paper, and printing industries. The research emphasizes the exploration of low-cost adsorbents and agricultural waste materials due to their high efficiency, renewability, and cost-effectiveness (Rafatullah et al., 2010).

Microwave and Conventional Activations for Dye Adsorption

The adsorption performance of activated carbons derived from agricultural wastes for the basic dye methylene blue has been a subject of study, highlighting the role of heating techniques, including microwave and conventional heating, in the process. These studies indicate the potential of this compound in such applications, given its chemical structure and properties (M. Ahmed, 2016).

Synthesis and Application in Chemical Reactions

The synthesis of related naphthalene derivatives and their applications have been extensively reviewed. For instance, the synthesis of 1,3-Dihydroxynaphthalene has been covered, suggesting potential methodologies and applications in various chemical reactions, which could be relevant for this compound as well (Zhang You-lan, 2005).

Safety and Hazards

Exposure to 2-Methylnaphthalene-1-carbonitrile happens mostly from breathing air contaminated from the burning of wood, tobacco, or fossil fuels, industrial discharges, or moth repellents .

properties

IUPAC Name

2-methylnaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGUYMCVLYTSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297783
Record name 2-methyl-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20944-85-8
Record name NSC118082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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